molecular formula C9H6F3N3 B582246 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1215266-61-7

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No. B582246
M. Wt: 213.163
InChI Key: JPUQWWQTPRLRLB-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1215206-29-3 . It has a molecular weight of 249.62 . The compound is known for its purity, which is approximately 98% .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine”, has been a topic of interest in the field of chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” is represented by the Inchi Code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” include a molecular weight of 249.62 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Functionalization of Imidazo[1,2-a]pyridines

  • Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .
  • Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds used in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .
  • Methods of Application : The functionalization of imidazo[1,2-a]pyridines is achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
  • Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
  • Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained .
  • Results or Outcomes : A wide range of (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

Antifungal Activity of 2-(1H-Imidazol-1-yl)-1-phenylethanol Derivatives

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
  • Results or Outcomes : The synthesized compounds showed antifungal activity towards Candida albicans and non-albicans Candida species strains .

Radical Reactions for Functionalization of Imidazo[1,2-a]pyridines

  • Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .
  • Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
  • Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of Quinoxaline

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of quinoxaline .
  • Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the absence of sulfur, quinoxaline is obtained in 1,4-dioxane .
  • Results or Outcomes : A wide range of quinoxalines was obtained under mild conditions .

Proton Conduction in MOFs

  • Scientific Field : Material Science .
  • Summary of Application : The vehicle mechanism can be proposed for proton conduction in MOFs .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

Radical Reactions for Functionalization of Imidazo[1,2-a]pyridines

  • Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .
  • Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
  • Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of Quinoxaline

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of quinoxaline .
  • Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the absence of sulfur, quinoxaline is obtained in 1,4-dioxane .
  • Results or Outcomes : A wide range of quinoxalines was obtained under mild conditions .

Proton Conduction in MOFs

  • Scientific Field : Material Science .
  • Summary of Application : The vehicle mechanism can be proposed for 1 and 2 by calculating the activation energy and by analysing their crystal structures .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

properties

IUPAC Name

2-imidazol-1-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUQWWQTPRLRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682402
Record name 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine

CAS RN

1215266-61-7
Record name 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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